

Spectroscopic Profile of 2-Fluoroaniline (CAS 348-54-9): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluoroaniline** (CAS 348-54-9), a key intermediate in the pharmaceutical and chemical industries. The following sections detail its characteristic signatures across various analytical techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended to serve as a valuable resource for compound identification, characterization, and quality control.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Fluoroaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **2-Fluoroaniline**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
6.95 - 6.60	m	4H	Aromatic Protons (C ₆ H ₄)
3.75	s (broad)	2H	Amine Protons (NH ₂)
Solvent: CDCl₃			

Table 2: ¹³C NMR Spectroscopic Data for **2-Fluoroaniline**

Chemical Shift (δ) ppm	Assignment
152.5 (d, J = 237 Hz)	C-F
135.0 (d, J = 12 Hz)	C-NH ₂
124.5 (d, J = 4 Hz)	Aromatic CH
118.9 (d, J = 7 Hz)	Aromatic CH
115.8 (d, J = 2 Hz)	Aromatic CH
114.9 (d, J = 19 Hz)	Aromatic CH

Note: The assignments are based on typical chemical shifts for substituted benzenes and the observed coupling with fluorine.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 2-Fluoroaniline



m/z	Relative Intensity (%)	Assignment	
111	100	[M] ⁺ (Molecular Ion)	
84	~17	[M - HCN]+	
83	~18	[M - H ₂ CN] ⁺	
64	~13	[C ₅ H ₄] ⁺	
57	~9	[C ₄ H ₅] ⁺	
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]			

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for 2-Fluoroaniline

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3480 - 3300	Strong, Doublet	N-H Stretch (asymmetric & symmetric)
3080 - 3010	Medium	Aromatic C-H Stretch
1620 - 1580	Strong	N-H Bend and C=C Aromatic Ring Stretch
1510 - 1470	Strong	C=C Aromatic Ring Stretch
1280 - 1240	Strong	C-N Stretch
1230 - 1180	Strong	C-F Stretch
750 - 730	Strong	Ortho-disubstituted C-H Bend
Sample Preparation: Neat liquid (Capillary cell or ATR)		

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Estimated UV-Vis Absorption Maxima for **2-Fluoroaniline**



Wavelength (λmax) (nm)	Molar Absorptivity (ε) (L mol ⁻¹ cm ⁻¹)	Solvent	Electronic Transition
~235-240	> 8000	Ethanol/Methanol	$\pi \to \pi$
~285-290	< 2000	Ethanol/Methanol	$n \rightarrow \pi$
Note: These values			
are estimated based			
on data for aniline and			
other halogenated			
anilines. The amino			
group and the fluorine			
atom are expected to			
cause a bathochromic			
(red) shift compared			
to benzene.			

Experimental Protocols

The following are general experimental protocols that are representative of the methods used to obtain the spectroscopic data presented above.

NMR Spectroscopy

A solution of **2-Fluoroaniline** (10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. The spectrum is recorded on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (GC-MS)

A dilute solution of **2-Fluoroaniline** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane). The sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC is equipped with a suitable capillary column (e.g., DB-5ms) and a temperature program is used to elute the compound. The mass spectrometer is operated



in electron ionization (EI) mode with an ionization energy of 70 eV. The mass analyzer scans a mass range of m/z 40-300.

Infrared (IR) Spectroscopy

For Attenuated Total Reflectance (ATR) IR spectroscopy, a drop of neat **2-Fluoroaniline** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

For transmission IR of a neat liquid, a drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates are then mounted in the sample holder of the IR spectrometer and the spectrum is recorded.

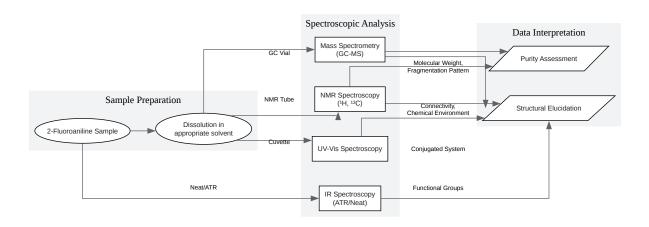
UV-Vis Spectroscopy

A dilute solution of **2-Fluoroaniline** is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to yield an absorbance in the range of 0.1 to 1.0 AU. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer over a wavelength range of 200-400 nm. A cuvette containing the pure solvent is used as a reference. The wavelengths of maximum absorbance (λmax) are then determined from the resulting spectrum.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide for the structural elucidation of **2-Fluoroaniline**, as well as a general workflow for its analysis.

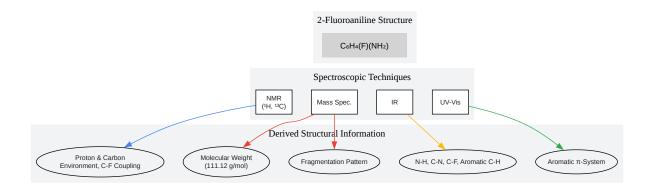




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General workflow for the spectroscopic analysis of **2-Fluoroaniline**.





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Correlation of spectroscopic techniques to structural information for **2-Fluoroaniline**.

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References

- 1. 2-Fluoroaniline | C6H6FN | CID 9584 PubChem [pubchem.ncbi.nlm.nih.gov]
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